Hydroxyethylaminomethyl-p-aminophenol hydrochloride Hydroxyethylaminomethyl-p-aminophenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 135043-63-9
VCID: VC0152134
InChI: InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H
SMILES: C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl
Molecular Formula: C9H16Cl2N2O2
Molecular Weight: 255.139

Hydroxyethylaminomethyl-p-aminophenol hydrochloride

CAS No.: 135043-63-9

Cat. No.: VC0152134

Molecular Formula: C9H16Cl2N2O2

Molecular Weight: 255.139

* For research use only. Not for human or veterinary use.

Hydroxyethylaminomethyl-p-aminophenol hydrochloride - 135043-63-9

Specification

CAS No. 135043-63-9
Molecular Formula C9H16Cl2N2O2
Molecular Weight 255.139
IUPAC Name 4-amino-2-[(2-hydroxyethylamino)methyl]phenol;dihydrochloride
Standard InChI InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H
Standard InChI Key AKLWCTDZGBBKNR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl

Introduction

Chemical Identity and Structure

Hydroxyethylaminomethyl-p-aminophenol hydrochloride is the dihydrochloride salt of 4-amino-2-[(2-hydroxyethylamino)methyl]phenol. This salt is formed when the parent base reacts with two molecules of hydrochloric acid. The compound has distinct identification parameters that distinguish it from related structures in the chemical landscape.

Identification Parameters

The compound is identified by several standardized identifiers used in chemical classification systems:

ParameterValue
CAS Number135043-63-9
PubChem CID71587489
IUPAC Name4-amino-2-[(2-hydroxyethylamino)methyl]phenol;dihydrochloride
Molecular FormulaC9H16Cl2N2O2
Molecular Weight255.139 g/mol
Parent Compound CID10154329 (4-Amino-2-[(2-hydroxyethylamino)methyl]phenol)
Parent Compound CAS110952-46-0

The parent base and its dihydrochloride salt are often grouped together for assessment due to their similar toxicological properties and applications, though the salt form exhibits different physical characteristics .

Structural Characteristics

The molecular structure of Hydroxyethylaminomethyl-p-aminophenol hydrochloride features a phenol ring with an amino group at the para position relative to the hydroxyl group. Additionally, it contains a hydroxyethylamino group attached to the phenol ring via a methylene bridge. The salt form includes two chloride counter-ions .

The structural formula can be represented as:

  • C9H14N2O2.2ClH or C9H16Cl2N2O2

  • InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H

This structure contributes to the compound's reactivity, stability, and functional applications in cosmetic formulations.

Physical and Chemical Properties

Hydroxyethylaminomethyl-p-aminophenol hydrochloride possesses specific physical and chemical properties that determine its behavior in various environments and applications.

Physical Properties

While comprehensive physical data is limited in the available literature, several key properties have been documented:

PropertyValueReference
Physical FormSolid
Melting PointNot definitively established-
SolubilitySoluble in water
AppearanceWhite to off-white solid (may discolor upon exposure)

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups, particularly the amino and hydroxyl groups that participate in oxidation-reduction reactions relevant to its application in hair dyes.

Key chemical properties include:

  • The presence of amino and hydroxyl groups that can participate in coupling reactions

  • The ability to form stable salts with acids

  • Reactivity with oxidizing agents used in hair dye formulations

  • Tendency to undergo auto-oxidation upon exposure to air

The compound contains multiple hydrogen bond donors (6) and acceptors (4), as well as 4 rotatable bonds, contributing to its molecular flexibility and interaction capabilities .

Study TypeResultsSpeciesReference
Oral LD50400–1600 mg/kg bwRats and mice
Dermal LD50>2000 mg/kg bwRats

Observed sub-lethal effects following oral exposure included reduced activity and orange discoloration of the urine. Dermal exposure effects included chromodacryorrhoea (shedding of bloody tears) .

Applications and Uses

Hydroxyethylaminomethyl-p-aminophenol hydrochloride has specific applications, primarily in the cosmetic industry.

Cosmetic Applications

The primary use of this compound is in cosmetic formulations, specifically as an ingredient in hair dye products. It functions as a dye precursor that, when combined with an oxidizing agent and coupler molecules, produces colored compounds that bind to hair .

Hair Dye Formulations

In hair dye formulations, Hydroxyethylaminomethyl-p-aminophenol hydrochloride serves as a p-aminophenol (PAP) derivative. PAP and its derivatives are important components in oxidative hair dyes due to their ability to produce a range of colors when oxidized and coupled with other molecules .

When used in hair coloring products, this compound contributes to producing specific color shades. It is often combined with coupling agents like 2-methyl-5-(2-hydroxyethylamino)phenol and 2-methyl-5-aminophenol to achieve desired color outcomes .

Comparative Performance

When compared to other p-aminophenol derivatives used in hair dyes, Hydroxyethylaminomethyl-p-aminophenol hydrochloride shows specific performance characteristics. Studies comparing various PAP derivatives have analyzed color properties using CIE Lab* color space measurements, which quantify color along dimensions of lightness (L*), red-green (a*), and yellow-blue (b*) .

While specific comparative data for Hydroxyethylaminomethyl-p-aminophenol hydrochloride is limited in the available literature, related PAP derivatives have shown distinct performance profiles in terms of color development, stability, and skin sensitization potential .

Regulatory Status

The regulatory status of Hydroxyethylaminomethyl-p-aminophenol hydrochloride varies across different jurisdictions, reflecting assessments of its safety and approved uses.

International Regulations

  • European Union: The compound is listed in the European Commission's Cosmetic Ingredients and Substances (CosIng) database, indicating its recognition as a cosmetic ingredient .

  • United States: It is included in the U.S. Personal Care Product Council International Nomenclature of Cosmetic Ingredients (INCI) Dictionary, which catalogs ingredients used in cosmetic formulations .

  • Australia: The Australian Inventory of Industrial Chemicals has assessed the compound, noting its international use in cosmetic applications while indicating no specific Australian uses have been identified .

Restrictions and Guidelines

Regulatory assessments emphasize the importance of accurate safety data sheets for handling and using this chemical. Precautionary measures include avoiding ingestion and skin contact, and using protective equipment when handling the compound.

The compound appears in the Cosmetic Products Group Standard 2020, which suggests specific regulations governing its use in cosmetic formulations .

Analytical Methods and Detection

Various analytical techniques have been developed for the detection and quantification of p-aminophenol compounds, including derivatives like Hydroxyethylaminomethyl-p-aminophenol hydrochloride.

Spectroscopic Identification

Spectroscopic techniques can be used to identify and characterize the compound:

  • FTIR (Fourier Transform Infrared) spectroscopy can identify characteristic functional groups

  • UV-Vis spectroscopy may be applicable based on the compound's chromophores

  • NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed structural information

These analytical approaches are crucial for quality control, research applications, and regulatory compliance.

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